3-Deazauridine 5'-triphosphate

Übersicht

Beschreibung

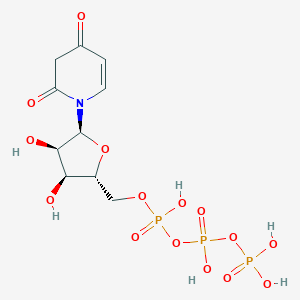

3-Deazauridine 5’-triphosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This inhibition is significant because cytidine-5’-triphosphate is essential for the synthesis of RNA and DNA, making 3-Deazauridine 5’-triphosphate a valuable tool in biochemical research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deazauridine 5’-triphosphate typically involves the conversion of 3-Deazauridine to its triphosphate form. This process can be achieved through phosphorylation reactions using specific reagents and catalysts . The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of 3-Deazauridine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deazauridine 5’-triphosphate undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Substitution: Nucleophilic or electrophilic reagents such as halides, amines, or alcohols under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Deazauridine 5’-triphosphate has a wide range of scientific research applications, including:

Wirkmechanismus

The primary mechanism of action of 3-Deazauridine 5’-triphosphate involves the competitive inhibition of cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . By inhibiting this enzyme, the compound disrupts the synthesis of RNA and DNA, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uridine: A naturally occurring nucleoside that serves as a precursor for the synthesis of RNA and DNA.

Cytidine: Another nucleoside involved in the synthesis of RNA and DNA.

5-Azacytidine: A nucleoside analog used in cancer treatment due to its ability to inhibit DNA methylation and induce cell differentiation.

Uniqueness of 3-Deazauridine 5’-triphosphate: 3-Deazauridine 5’-triphosphate is unique due to its ability to specifically inhibit cytidine triphosphate synthetase, making it a valuable tool for studying nucleic acid synthesis and a potential therapeutic agent for cancer treatment . Its structural similarity to uridine allows it to effectively compete with natural nucleosides, providing insights into the mechanisms of nucleoside analogs .

Biologische Aktivität

3-Deazauridine 5'-triphosphate (3-deazaUTP) is an analog of uridine triphosphate (UTP) and has garnered attention for its biological activity, particularly in the context of cancer therapy. This compound exhibits significant effects on nucleic acid metabolism, particularly in tumor cells, and has been studied for its potential as an anticancer agent.

The primary mechanism through which 3-deazaUTP exerts its biological effects is by inhibiting the enzyme CTP synthetase. This inhibition leads to a reduction in the intracellular levels of cytidine triphosphate (CTP), which is crucial for RNA synthesis and other cellular processes. The inhibition of CTP synthetase disrupts nucleotide metabolism, resulting in decreased pools of pyrimidine nucleotides necessary for DNA and RNA synthesis.

Key Findings

- Inhibition of Nucleic Acid Synthesis : Research indicates that 3-deazauridine inhibits the growth of various tumor cell lines by interfering with nucleic acid synthesis without affecting protein synthesis. Specifically, it was found to inhibit the incorporation of uridine and cytidine into RNA while stimulating the uptake of deoxycytidine into DNA .

- Effects on Tumor Cells : In studies involving L1210 leukemia cells, treatment with 3-deazauridine led to a marked decrease in intracellular pools of deoxycytidine triphosphate (dCTP) and CTP, which correlated with reduced cell viability .

Case Studies

- L1210 Cell Line : In a controlled study, L1210 cells treated with 3-deazauridine showed a significant decrease in CTP levels. The treatment resulted in increased uptake of deoxycytidine-3H into DNA while inhibiting the uptake of other labeled deoxynucleosides. This suggests that the compound selectively affects nucleotide metabolism pathways critical for cell proliferation .

- Human Tumor Cell Lines : Another study examined the effects of 3-deazauridine on human melanoma cells. The compound was shown to potentiate the cytotoxic effects of thymidine, indicating a synergistic interaction that could be leveraged for therapeutic purposes . The combination treatment resulted in greater perturbations in deoxyribonucleotide pools compared to treatments with either agent alone.

Research Findings

- Synergistic Effects : The combination of 3-deazauridine with other chemotherapeutic agents has shown promise in enhancing therapeutic efficacy. For instance, when combined with CHK1 inhibitors, there was a notable increase in apoptosis and DNA damage in tumor cells, suggesting that targeting multiple pathways may improve treatment outcomes .

- Cytotoxicity : Studies have demonstrated that 3-deazauridine exhibits cytotoxic effects against various cancer cell lines by disrupting nucleotide balance and promoting replication stress. This was particularly evident in Group 3 medulloblastoma models where it significantly delayed tumor growth when used alongside other agents .

Data Summary

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| L1210 Cell Line | L1210 | Decreased CTP levels; increased dCTP uptake | Inhibition of CTP synthetase |

| Human Melanoma Cells | BE and LO Melanoma | Potentiation of thymidine cytotoxicity | Synergistic action on nucleotide pools |

| Medulloblastoma Models | Group 3 MB | Delayed tumor growth; increased apoptosis | Combination therapy with CHK1 inhibitors |

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUDFCHDBYVXHZ-QQRDMOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969287 | |

| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-16-2 | |

| Record name | 3-Deazauridine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054267162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.